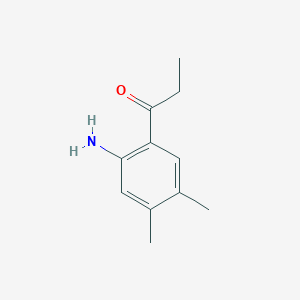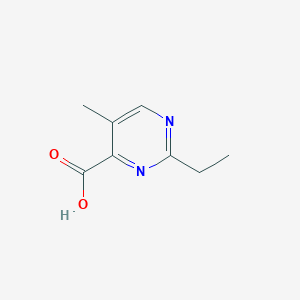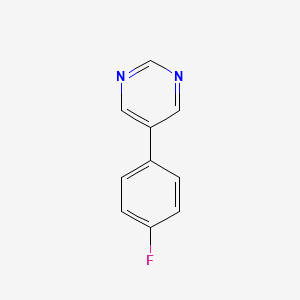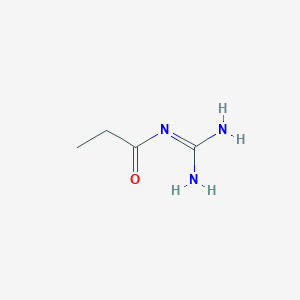
N-carbamimidoylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-carbamimidoylpropanamide: is an organic compound with the molecular formula C₄H₉N₃O. It is a derivative of propanamide, where the amide nitrogen is substituted with a carbamimidoyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Amidation: One common method for synthesizing N-carbamimidoylpropanamide involves the direct amidation of propanoic acid with guanidine under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures.
Carbodiimide Method: Another synthetic route involves the reaction of propanoic acid with a carbodiimide reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), in the presence of guanidine. This method is often preferred for its mild reaction conditions and high yields.
Industrial Production Methods: Industrial production of this compound typically involves large-scale amidation processes using optimized reaction conditions to ensure high purity and yield. Continuous flow reactors and advanced purification techniques are employed to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-carbamimidoylpropanamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions often lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamimidoyl group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, oxidized derivatives.
Reduction: Amines, alcohols.
Substitution: Substituted amides, various derivatives.
Scientific Research Applications
Chemistry: N-carbamimidoylpropanamide is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals. Its unique reactivity makes it valuable for creating complex molecular structures.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial agent. Its structural similarity to certain bioactive molecules allows it to mimic or inhibit biological processes.
Industry: this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of N-carbamimidoylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamimidoyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications.
Comparison with Similar Compounds
N-carbamoylpropanamide: Similar structure but with a carbamoyl group instead of a carbamimidoyl group.
N-methylcarbamimidoylpropanamide: Similar structure with a methyl group attached to the nitrogen.
N-ethylcarbamimidoylpropanamide: Similar structure with an ethyl group attached to the nitrogen.
Uniqueness: N-carbamimidoylpropanamide is unique due to its specific carbamimidoyl substitution, which imparts distinct reactivity and interaction properties. This makes it particularly valuable in applications requiring precise molecular interactions, such as enzyme inhibition and organic synthesis.
Properties
Molecular Formula |
C4H9N3O |
|---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
N-(diaminomethylidene)propanamide |
InChI |
InChI=1S/C4H9N3O/c1-2-3(8)7-4(5)6/h2H2,1H3,(H4,5,6,7,8) |
InChI Key |
MHKWLKXZLMBCNW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


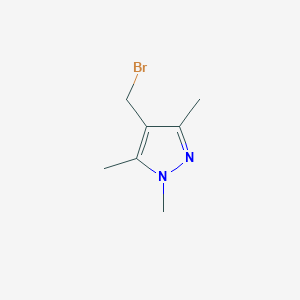
![(1R)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol](/img/structure/B13171404.png)
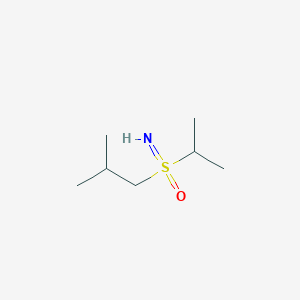

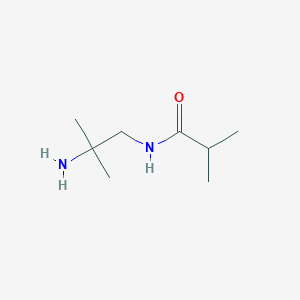

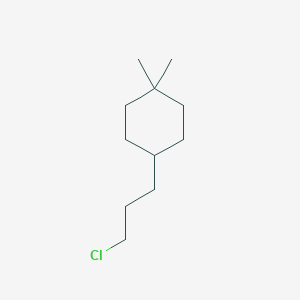
![4-[4-(Bromomethyl)phenyl]morpholine](/img/structure/B13171433.png)



